3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
CAS No.: 898756-16-6
Cat. No.: VC7823351
Molecular Formula: C18H26O5
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898756-16-6 |
|---|---|
| Molecular Formula | C18H26O5 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
| Standard InChI | InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-14(19)13-8-9-15(20-3)16(10-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3 |
| Standard InChI Key | WZWXNAFIQKPIOO-UHFFFAOYSA-N |
| SMILES | CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)OC)OC)C |
| Canonical SMILES | CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)OC)OC)C |
Introduction
3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a complex organic compound with a molecular formula of C18H26O5 and a molecular weight of 322.4 g/mol . This compound is identified by the PubChem Compound ID 24727926 and has several synonyms, including 1-(3,4-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one and MFCD03844316 .
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| PubChem CID | 24727926 |
| CAS Number | 898756-16-6 |
| Molecular Formula | C18H26O5 |
| Molecular Weight | 322.4 g/mol |
Synthesis and Applications
While specific synthesis methods for 3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. The applications of this compound are not explicitly documented, but its structural features suggest potential uses in pharmaceutical or chemical research, given its complex molecular architecture.
Comparison with Related Compounds
A closely related compound is 3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, which differs only in the position of the methoxy group on the phenyl ring . Both compounds share the same molecular formula and weight but have distinct IUPAC names and InChI keys due to their structural differences.
Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | 898756-16-6 | C18H26O5 | 322.4 g/mol |
| 3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | 898756-21-3 | C18H26O5 | 322.4 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume